Rheological Enhancement: N-Dodecylacrylamide (C12) vs. N-Hexadecylacrylamide (C16) in Hydrophobically Modified Polyacrylamides
In inverse emulsion copolymerizations with acrylamide, the length of the N-alkylacrylamide comonomer directly correlates with the magnitude of shear viscosity enhancement [1]. Polymers incorporating N-dodecylacrylamide (C12, DAM) exhibited significantly higher zero-shear viscosity compared to those modified with the shorter-chain analog N-hexadecylacrylamide (C16, HDAM), indicating a more robust transient network formed via intermolecular hydrophobic associations [1].
| Evidence Dimension | Zero-shear viscosity (η0) of 1.0 wt% aqueous copolymer solutions |
|---|---|
| Target Compound Data | Poly(AM-co-DAM) with 1 mol% C12: η0 ≈ 12,000 mPa·s |
| Comparator Or Baseline | Poly(AM-co-HDAM) with 1 mol% C16: η0 ≈ 4,500 mPa·s |
| Quantified Difference | ~2.7-fold higher viscosity for C12-modified polymer |
| Conditions | Inverse emulsion polymerization; 1.0 wt% polymer in deionized water; 25 °C; shear rate 0.01 s⁻¹ |
Why This Matters
The C12 chain length of N-dodecylacrylamide provides a superior balance of hydrophobic association strength and aqueous solubility, yielding markedly higher thickening efficiency at equivalent molar incorporation—a critical factor for formulating cost-effective EOR polymers and industrial thickeners.
- [1] Jiménez-Regalado, E. et al. Rheological Properties in Aqueous Solution for Hydrophobically Modified Polyacrylamides Prepared in Inverse Emulsion Polymerization. Polymers 2017, 9(12), 667. View Source
